trans-2-(245-Trifluorophenyl)cyclopropane-1-carboxylic acid

Description

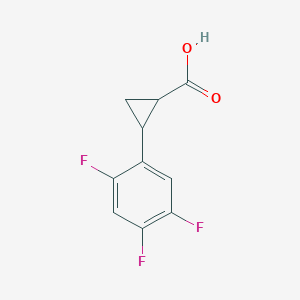

trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a trifluorophenyl substituent at the 2-position and a carboxylic acid group at the 1-position in a trans stereochemical configuration. The cyclopropane ring introduces significant ring strain, which enhances its reactivity in ring-opening or functionalization reactions . The 2,4,5-trifluorophenyl group contributes electron-withdrawing effects, increasing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry as a building block for bioactive molecules. The compound is typically a crystalline solid, soluble in polar organic solvents like ethanol and chloroform, similar to structurally related cyclopropane-carboxylic acids .

Properties

Molecular Formula |

C10H7F3O2 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H7F3O2/c11-7-3-9(13)8(12)2-5(7)4-1-6(4)10(14)15/h2-4,6H,1H2,(H,14,15) |

InChI Key |

RRPNGUXPZLIGJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the reaction of 2,4,5-trifluorophenyl ethylene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to carboxylation under appropriate conditions to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reagents such as lithium aluminum hydride or borane are commonly used.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives or carbon dioxide.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a building block for synthesizing complex molecules, useful in the creation of pharmaceuticals and agrochemicals. Researchers study its potential interactions with biological targets like enzymes and receptors to understand its mechanism of action and potential therapeutic uses. Derivatives of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid are being explored as potential drug candidates in medicine. The trifluorophenyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds. The compound is also used in the development of specialty chemicals and materials, making it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interactions with biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

While specific case studies and comprehensive data tables for trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid are not available in the search results, research on related compounds provides insight into potential applications:

- Monoamine Oxidase Inhibition: Derivatives of phenylcyclopropylamine have been evaluated as inhibitors of monoamine oxidases A (MAO A) and B (MAO B) . Fluorinated trans-2-phenylcyclopropylamine analogs are low micromolar inhibitors of both MAO A and MAO B, with moderate MAO A selectivity . Introducing electron-withdrawing para-substituents can increase the potency of MAO A inhibition .

- Synthesis Method: A novel synthesis method for 2-fluorocyclopropane carboxylic acid involves reacting 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate . The reaction uses bulk commodities, is cost-effective, and can be safely amplified, increasing the reaction yield .

- Biological Activities: 2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid, a related compound, has potential anticancer properties and may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Androgen receptor: trans-2-(4-Fluorophenyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be used in the synthesis of small molecule antagonists at the androgen receptor .

Mechanism of Action

The mechanism of action of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interactions with biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

- Substituent: Biphenyl group (electron-rich aromatic system).

- Compared to the trifluorophenyl analog, the biphenyl group enhances π-π stacking interactions but reduces electrophilic reactivity due to electron-donating effects.

(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (PBGJ3062)

- Substituent: Methoxycarbonyl ester.

- The ester group increases polarity, improving aqueous solubility but reducing metabolic stability compared to the trifluorophenyl derivative.

1-Ethylcyclopropanecarboxylic acid

- Substituent: Ethyl group.

- The alkyl chain enhances hydrophobicity but lacks the electronic effects of aromatic or fluorinated groups.

Physical and Chemical Properties

Research Findings

- Synthetic Utility : Cyclopropane-carboxylic acids are widely used as intermediates. For example, the biphenyl analog serves in synthesizing kinase inhibitors , while the trifluorophenyl derivative is employed in fluorinated drug candidates (e.g., antiviral agents) .

- Reactivity Studies: The trifluorophenyl group stabilizes adjacent carbocations during ring-opening reactions, enabling selective functionalization unavailable in non-fluorinated analogs .

Biological Activity

trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a trifluorinated phenyl group and a carboxylic acid functional group. The presence of three fluorine atoms increases lipophilicity and metabolic stability, which are critical for drug design.

The biological activity of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The trifluorophenyl group enhances binding affinity to enzymes such as monoamine oxidases (MAOs). Studies indicate that the compound acts as a low micromolar inhibitor of both MAO A and MAO B, with a notable selectivity profile influenced by substituents on the aromatic ring .

- Receptor Modulation : The compound may modulate receptor signaling pathways. Its rigid cyclopropane structure allows for specific conformational interactions with receptor sites, potentially altering their activity.

Pharmacological Effects

Research indicates various pharmacological effects associated with trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid:

| Activity | IC50 Value | Selectivity |

|---|---|---|

| Inhibition of MAO A | Low micromolar | High selectivity over MAO B |

| Interaction with potassium channels (e.g., SLACK) | Variable | Depends on structural analogs |

Case Studies

- Inhibition of Monoamine Oxidases : In a study investigating the inhibition of human liver monoamine oxidases, trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid demonstrated significant inhibition with an IC50 value in the low micromolar range. The presence of electron-withdrawing groups was found to enhance this inhibitory effect .

- Potassium Channel Modulation : A series of analogs based on the cyclopropane structure were evaluated for their activity against potassium channels. Some derivatives exhibited improved inhibitory activity against SLACK channels, suggesting that modifications to the cyclopropane scaffold can lead to enhanced biological activity .

Comparative Analysis

When compared to similar compounds such as trans-2-phenylcyclopropane-1-carboxylic acid and trans-2-(3-trifluoromethylphenyl)cyclopropane-1-carboxylic acid, trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid stands out due to its trifluorination. This modification significantly impacts its chemical reactivity and biological properties:

| Compound | Fluorination | Biological Activity |

|---|---|---|

| trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid | Trifluoro | Strong MAO A inhibition |

| trans-2-phenylcyclopropane-1-carboxylic acid | None | Moderate MAO A inhibition |

| trans-2-(3-trifluoromethylphenyl)cyclopropane-1-carboxylic acid | Monofluoro | Weaker biological activity compared to trifluoro variant |

Q & A

Q. What synthetic methodologies are recommended for preparing trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation strategies, such as:

- Simmons-Smith reaction : Using diethylzinc and CH₂I₂ to form the cyclopropane ring, followed by coupling with a trifluorophenyl precursor.

- Transition metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluorophenyl group post-cyclopropanation .

Optimization strategies : - Temperature control : Maintain sub-0°C conditions during cyclopropanation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Purification : Use flash chromatography or recrystallization to isolate the trans isomer selectively. Yield improvements (>70%) are achievable with iterative catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid?

- NMR spectroscopy :

- ¹H NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm, coupled as doublets of doublets).

- ¹⁹F NMR : Resolve trifluorophenyl fluorine signals (δ -60 to -70 ppm, split due to meta/para coupling).

- IR spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).

- HPLC : Chiral stationary phases (e.g., amylose-based) separate enantiomers, with mobile phases like hexane:IPA (90:10) + 0.1% TFA .

Q. How does the trifluorophenyl group influence the compound’s physicochemical properties, such as solubility and acidity?

- Solubility : The trifluorophenyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for in vitro assays.

- Acidity : The electron-withdrawing trifluoromethyl group lowers the carboxylic acid’s pKa (~2.5–3.0), enhancing ionization at physiological pH. This impacts bioavailability and protein binding .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring affect the compound’s biological activity and target binding?

The trans configuration positions the trifluorophenyl and carboxylic acid groups on opposite sides, optimizing interactions with hydrophobic pockets and catalytic residues in enzymes (e.g., cyclooxygenase-2).

- Methodologies :

- Molecular docking : Compare binding scores of cis vs. trans isomers using software like AutoDock Vina.

- X-ray crystallography : Resolve co-crystal structures with target proteins to validate binding modes.

- SAR studies : Synthesize analogs with varied substituents to map steric and electronic requirements .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?

- Standardized assays : Replicate experiments under controlled conditions (pH, temperature, cofactors) to minimize variability.

- Off-target profiling : Use proteome-wide activity screening (e.g., kinase panels) to identify secondary targets.

- Metabolic profiling : LC-MS/MS quantifies metabolites to assess stability and competing pathways .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- ADMET prediction : Tools like SwissADME predict metabolic hotspots (e.g., CYP450 oxidation sites).

- Isotopic labeling : Use ¹⁸O or deuterium at vulnerable positions to track degradation.

- Prodrug approaches : Mask the carboxylic acid as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Delete putative targets (e.g., receptors) to confirm functional dependency.

- Fluorescence polarization : Measure binding affinity to purified proteins (Kd < 100 nM indicates high potency).

- Transcriptomic profiling : RNA-seq identifies downstream genes regulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.